molecular formula C12H9NO B1168857 N(2)-(Pyridyloxobutyl)deoxyguanosine CAS No. 120789-94-8

N(2)-(Pyridyloxobutyl)deoxyguanosine

Cat. No.: B1168857
CAS No.: 120789-94-8
InChI Key:
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Description

N(2)-(Pyridyloxobutyl)deoxyguanosine is a synthetic nucleoside analog derived from deoxyguanosine. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in cancer research and treatment. It is structurally characterized by the presence of a pyridyloxobutyl group attached to the N(2) position of deoxyguanosine, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(2)-(Pyridyloxobutyl)deoxyguanosine typically involves multi-step organic reactions. One common approach is the alkylation of deoxyguanosine with a pyridyloxobutyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems such as high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N(2)-(Pyridyloxobutyl)deoxyguanosine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridyloxobutyl group, using reagents like sodium azide (NaN3) or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium azide (NaN3) in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce this compound alcohol.

Scientific Research Applications

N(2)-(Pyridyloxobutyl)deoxyguanosine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its interactions with DNA and its potential to induce mutations or inhibit DNA replication.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interfere with DNA synthesis in rapidly dividing cells.

    Industry: Utilized in the development of diagnostic tools and assays for detecting DNA damage and repair mechanisms.

Mechanism of Action

The mechanism of action of N(2)-(Pyridyloxobutyl)deoxyguanosine involves its incorporation into DNA, where it can form adducts that disrupt normal DNA function. This disruption can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death in rapidly dividing cells. The compound targets DNA polymerases and other enzymes involved in DNA synthesis and repair pathways.

Comparison with Similar Compounds

Similar Compounds

    8-Oxo-7,8-dihydro-2’-deoxyguanosine: Another nucleoside analog known for its role in oxidative DNA damage.

    2’-Deoxyguanosine-5’-diphosphate: A nucleotide analog used in various biochemical studies.

Uniqueness

N(2)-(Pyridyloxobutyl)deoxyguanosine is unique due to its specific structural modification at the N(2) position, which imparts distinct chemical and biological properties. This modification enhances its ability to form stable DNA adducts, making it a valuable tool in cancer research and potential therapeutic applications.

Properties

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(4-oxo-4-pyridin-3-ylbutyl)amino]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O5/c26-9-14-13(28)7-15(30-14)25-10-22-16-17(25)23-19(24-18(16)29)21-6-2-4-12(27)11-3-1-5-20-8-11/h1,3,5,8,10,13-15,26,28H,2,4,6-7,9H2,(H2,21,23,24,29)/t13-,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUZGGNOZHZFMX-RRFJBIMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NCCCC(=O)C4=CN=CC=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NCCCC(=O)C4=CN=CC=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50923558
Record name 9-(2-Deoxypentofuranosyl)-2-{[4-oxo-4-(pyridin-3-yl)butyl]imino}-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120789-94-8
Record name N(2)-(Pyridyloxobutyl)deoxyguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120789948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Deoxypentofuranosyl)-2-{[4-oxo-4-(pyridin-3-yl)butyl]imino}-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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